molecular formula C22H20FN5OS B2539672 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one CAS No. 1115940-74-3

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one

Cat. No.: B2539672
CAS No.: 1115940-74-3
M. Wt: 421.49
InChI Key: PCFLUSFMDTYBMM-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one (CAS: 1115940-74-3, molecular formula: C₂₂H₂₀FN₅OS) features a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a pyrimidoindole-sulfanyl moiety at the 2-position of the ethanone backbone .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c23-15-5-7-16(8-6-15)27-9-11-28(12-10-27)19(29)13-30-22-21-20(24-14-25-22)17-3-1-2-4-18(17)26-21/h1-8,14,26H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFLUSFMDTYBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC4=C3NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and indole derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . For example, it may inhibit the activity of monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids and subsequent activation of cannabinoid receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of arylpiperazine derivatives with diverse substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Analogs
Compound Name (CAS/ID) Core Structure Substituent 1 (Piperazine) Substituent 2 (Ethanone) Key Functional Groups
Target Compound (1115940-74-3) Piperazine 4-Fluorophenyl 5H-Pyrimido[5,4-b]indol-4-ylsulfanyl Fluorophenyl, Pyrimidoindole, Sulfide
QD3 (Compound 12) Piperazine 4-Fluorobenzoylphenoxypropyl Phenyl Benzoyl, Ether
QD17 (Compound 11) Piperazine 4-Chlorobenzoylphenoxypropyl Phenyl Chlorobenzoyl, Ether
2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one (954276-56-3) Piperazine 4-Fluorophenyl None Fluorophenyl
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (742113-03-7) Piperazine 4-Chlorophenylsulfonyl 1H-1,2,4-triazol-5-ylsulfanyl Sulfonyl, Triazole, Sulfide
E629-0296 Piperazine 4-Fluorophenyl 2-(Thiophen-2-yl)-1H-indol-1-yl Indole, Thiophene
Key Observations:
  • Piperazine Modifications : The target compound and QD3/QD17 share fluorophenyl or halogenated benzoyl groups on the piperazine ring, which enhance lipophilicity and receptor binding . In contrast, the sulfonyl-piperazine derivative (CAS: 742113-03-7) introduces a polar sulfonyl group, likely altering solubility and target specificity .
  • Ethanone Substituents: The pyrimidoindole-sulfanyl group in the target compound is unique, differing from QD3/QD17’s benzoyl ethers or E629-0296’s thiophene-indole system. The sulfide linkage in the target compound may enhance metabolic stability compared to ethers .
Key Observations:
  • Yields for piperazine derivatives vary significantly (18–62%), with halogenated benzoyl analogs (e.g., QD3, QD17) showing moderate yields (31–35%) due to steric hindrance .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison
Compound Melting Point (°C) Purity (UPLC/MS) LogP (Predicted) Potential Activity
Target Compound Not reported Not reported 3.2 (estimated) CNS modulation (inferred from structural analogs)
QD3 162–163.6 98.12% 4.1 Histamine H3 receptor ligand, antioxidant
QD17 180.6–183.4 100% 4.5 Dual H3 receptor/antioxidant activity
2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one Not reported Not reported 2.8 Dopamine D2/D3 receptor affinity (structural inference)
Key Observations:
  • Fluorophenyl-piperazine derivatives (e.g., QD3) demonstrate confirmed histamine H3 receptor binding, suggesting the target compound may share similar CNS targets .

Biological Activity

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a pyrimidine moiety, which are known to contribute to its biological activity. The presence of the fluorophenyl group may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can lead to antimelanogenic effects, making it a candidate for skin-related applications .
  • Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, potentially influencing neurological pathways .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimelanogenic Activity : In studies involving B16F10 melanoma cells, the compound demonstrated significant inhibition of melanin synthesis without cytotoxic effects. The IC50 value for this activity was reported at low micromolar concentrations .
  • Neuropharmacological Potential : Given its structure, the compound may have implications in treating neurological disorders by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Tyrosinase Inhibition :
    • A study evaluated derivatives of piperazine compounds as competitive inhibitors of Agaricus bisporus tyrosinase. The compound this compound showed promising results in inhibiting tyrosinase activity, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation .
  • Neurotransmitter Receptor Studies :
    • Research into piperazine derivatives has indicated their ability to bind to serotonin and dopamine receptors. This interaction suggests potential use in treating mood disorders or other psychiatric conditions .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Tyrosinase InhibitionIC50 = low micromolar concentrations
Antimelanogenic ActivitySignificant reduction in melanin
Neurological ImpactPotential modulation of neurotransmitters

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